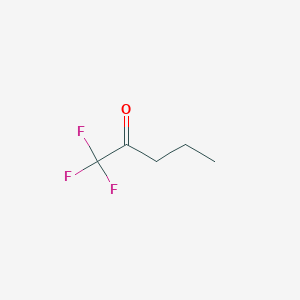

1,1,1-Trifluoropentan-2-one

Beschreibung

Contextual Significance of Trifluoromethyl Ketones in Modern Organic Synthesis

Trifluoromethyl ketones (TFMKs) represent a crucial class of compounds in organic synthesis, largely due to the influential nature of the trifluoromethyl (-CF3) group. Current time information in Bangalore, IN. The incorporation of a -CF3 group into organic molecules can significantly alter their physical, chemical, and biological properties. This group is one of the most powerful electron-withdrawing groups known in organic chemistry. Current time information in Bangalore, IN.

The value of TFMKs is twofold: they are important synthetic targets themselves and serve as versatile intermediates, or synthons, for creating more complex fluorinated molecules. rsc.orgnih.gov Their utility stems from the enhanced reactivity of the adjacent carbonyl group and the potential for the C-F bonds to be transformed in defluorinative reactions, allowing for the synthesis of diverse organic structures. rsc.org In medicinal chemistry, the trifluoromethyl ketone moiety is a recognized pharmacophore, known to act as a reversible covalent inhibitor of various enzymes by mimicking the tetrahedral transition state of amide or ester hydrolysis. researchgate.net The synthesis of α-trifluoromethyl ketones has been an area of active research, with numerous methods developed for their preparation. rsc.orgbiosynth.com

Overview of Research Trajectories for 1,1,1-Trifluoropentan-2-one

Research involving this compound has primarily focused on its utility as a reactive building block for the synthesis of more complex fluorinated molecules and heterocyclic structures. While not as extensively studied as some other trifluoromethyl ketones, its reactivity has been explored in several synthetic contexts.

One notable research trajectory involves its use in copper-catalyzed reactions. For instance, it has been employed as a reactant with α,β-unsaturated ketoxime acetates to synthesize 3-trifluoromethylated 3-hydroxy-cyclohexan-1-ones. nih.govrsc.org Although in this specific reported transformation the desired product was obtained in a low yield (<10%), it demonstrates the potential of this compound to participate in C-C bond-forming reactions to create complex cyclic systems. nih.govrsc.org

Another significant area of research is its use as a precursor for halogenated derivatives, which are themselves useful synthetic intermediates. The synthesis of compounds such as 5-bromo-1,1,1-trifluoro-2-pentanone has been documented, implying the use of this compound as the starting material for bromination. molaid.com Similarly, its conversion to the corresponding alcohol, 1,1,1-Trifluoropentan-2-ol, via reduction is a key transformation, as the resulting fluorinated alcohol is a valuable building block for novel materials and potential pharmaceuticals. smolecule.com

The compound also serves as a starting point for creating heterocyclic compounds. For example, its isomer, 1,1,1-trifluoropentane-2,4-dione, has been used in cyclocondensation reactions with 2,6-diaminopyridine (B39239) to produce trifluoromethyl-substituted 1,8-naphthyridines. researchgate.net While this involves a related dione, it points to the general utility of trifluorinated pentane (B18724) skeletons in heterocycle synthesis.

The following table summarizes some of the key reactions and products involving this compound in research settings.

| Reactant(s) | Reagents/Catalyst | Product | Research Focus | Yield |

| This compound, α,β-Unsaturated ketoxime acetates | Copper catalyst (CuCl), CsOPiv | 3-Trifluoromethylated 3-hydroxy-cyclohexan-1-ones | Synthesis of functionalized cyclohexanones | <10% nih.govrsc.org |

| 1,1,1-Trifluoro-5-hydroxy-2-pentanone | Bromine, Dimethylformamide | 1,1,1-Trifluoro-5-bromo-2-pentanone (B3091206) | Synthesis of bromo-derivatives | - |

Electronic Influences of the Trifluoromethyl Group on Carbonyl Reactivity within this compound

The reactivity of the carbonyl group in this compound is profoundly influenced by the adjacent trifluoromethyl group. The -CF3 group is characterized by its immense inductive electron-withdrawing effect (-I effect), stemming from the high electronegativity of the three fluorine atoms. Current time information in Bangalore, IN.

This strong inductive effect has several key consequences for the carbonyl group:

Enhanced Electrophilicity : The -CF3 group withdraws electron density from the carbonyl carbon through the sigma bond framework. Current time information in Bangalore, IN. This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a much "harder" and more reactive electrophilic center compared to non-fluorinated ketones. This heightened electrophilicity makes the ketone highly susceptible to attack by nucleophiles.

Destabilization of the Carbonyl Double Bond : The electron-withdrawing nature of the -CF3 group can destabilize the C=O double bond, making it more prone to addition reactions. In aqueous solutions, for example, many α-trifluoromethyl ketones exist in equilibrium with their hydrated gem-diol forms, a phenomenon that is much less common for their non-fluorinated counterparts. This is a direct consequence of the stabilization of the hydrate (B1144303) by the electron-withdrawing group.

Influence on Enolate Formation : The inductive effect also increases the acidity of the α-protons on the methylene (B1212753) group (C3). However, the primary electronic impact is the activation of the carbonyl for nucleophilic attack.

The table below outlines the key electronic effects and their consequences on the reactivity of this compound.

| Electronic Effect | Cause | Consequence on Carbonyl Reactivity |

| Strong Inductive Effect (-I) | High electronegativity of three fluorine atoms | Increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Current time information in Bangalore, IN. |

| Destabilization of C=O Bond | Electron density withdrawal from the carbonyl group | Promotes addition reactions; favors hydrate formation in aqueous media. |

| Increased Acidity of α'-protons | Inductive pull on the C-C bond | Facilitates enolate formation at the C3 position under basic conditions. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-trifluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKZRKZHFDRIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285752 | |

| Record name | 1,1,1-trifluoropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-56-2 | |

| Record name | 383-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 1,1,1 Trifluoropentan 2 One

Direct Synthesis Approaches from Precursor Molecules

Direct synthesis methods are fundamental in producing 1,1,1-trifluoropentan-2-one. These approaches often involve the oxidation of a corresponding alcohol or the utilization of established multi-step synthetic pathways.

A primary and straightforward method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, 1,1,1-trifluoro-2-pentanol (B6302476). This transformation involves the conversion of the secondary alcohol group to a ketone. While specific oxidizing agents and reaction conditions can vary, the general principle remains the same. Under controlled conditions, 1,1,1-trifluoro-2-pentanol can be oxidized to yield the desired ketone, this compound. This reaction is a common strategy in organic synthesis for the preparation of ketones from secondary alcohols.

Beyond direct oxidation, other established synthetic routes are available for the preparation of this compound. One such pathway involves the trifluoroacetylation of enol ethers. For instance, the reaction of an appropriate enol ether with trifluoroacetic anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield trifluoromethylated ketones. researchgate.net This method provides a versatile approach to introduce the trifluoromethyl group and form the ketone functionality in a single conceptual sequence.

Another notable method starts from ethyl butyrate (B1204436), which is reacted with ethyl trifluoroacetate (B77799) in the presence of a strong base such as sodium ethoxide. This Claisen condensation reaction forms ethyl 2-(trifluoroacetyl)butanoate. Subsequent hydrolysis and decarboxylation of this β-keto ester in an acidic medium, such as sulfuric acid, yields this compound.

| Starting Material | Reagents | Intermediate | Product |

| 1,1,1-Trifluoro-2-pentanol | Oxidizing Agent | Not Applicable | This compound |

| Ethyl butyrate & Ethyl trifluoroacetate | 1. Sodium ethoxide 2. H2SO4, H2O | Ethyl 2-(trifluoroacetyl)butanoate | This compound |

Oxidation of 1,1,1-Trifluoro-2-pentanol to this compound

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound introduces additional functional handles for further chemical modifications, making them valuable intermediates in organic synthesis.

The synthesis of 3-bromo-1,1,1-trifluoropentan-2-one (B2899457) involves the selective bromination of the parent ketone, this compound. This reaction typically proceeds via an enol or enolate intermediate, with the bromine atom being introduced at the α-position to the carbonyl group. The reaction is generally carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the bromination.

| Starting Material | Brominating Agent | Product |

| This compound | N-Bromosuccinimide (NBS) or Bromine (Br2) | 3-Bromo-1,1,1-trifluoropentan-2-one |

The synthesis of 1,1,1-trifluoro-5-bromo-2-pentanone (B3091206) has been described starting from trifluoro-5-hydroxy-2-pentanone. prepchem.com In a typical procedure, the starting alcohol is dissolved in a solvent like dry dimethylformamide (DMF) and cooled. prepchem.com Bromine is then added dropwise to the mixture. prepchem.com Following the reaction, a workup procedure involving extraction with a solvent such as ethyl ether and washing with water is performed to isolate the crude product. prepchem.com The resulting colorless oil, a mixture containing the desired product, can be used in subsequent reactions without extensive purification. prepchem.com

| Starting Material | Reagent | Solvent | Product |

| Trifluoro-5-hydroxy-2-pentanone | Bromine | Dimethylformamide (DMF) | 1,1,1-Trifluoro-5-bromo-2-pentanone |

Synthesis of 3-Bromo-1,1,1-trifluoropentan-2-one

Considerations for Catalytic and Stereoselective Syntheses of this compound Analogues

The development of catalytic and stereoselective methods for the synthesis of analogues of this compound is an area of significant research interest. Such methods are crucial for accessing chiral, non-racemic fluorinated building blocks for applications in medicinal chemistry and materials science.

Stereoselective reduction of this compound and its derivatives can produce chiral fluorinated alcohols. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For example, microbial reduction has been employed for the synthesis of optically pure 1,1,1-trifluoro-2-pentanol from 1,1,1-trifluoroacetone, demonstrating the potential of biocatalysis in generating stereodefined fluorinated compounds.

Furthermore, catalytic methods can be applied to the synthesis of more complex analogues. For instance, the development of catalytic systems for the asymmetric α-functionalization of this compound would allow for the introduction of various substituents in a stereocontrolled manner. These advanced synthetic strategies are vital for expanding the chemical space of fluorinated compounds and enabling the synthesis of novel molecules with tailored properties.

Reactivity and Mechanistic Studies of 1,1,1 Trifluoropentan 2 One and Its Derivatives

Nucleophilic Additions and Condensation Reactions of the Keto Functionality

The keto group in 1,1,1-trifluoropentan-2-one is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group. This enhanced reactivity facilitates a variety of nucleophilic addition and condensation reactions.

One method for the synthesis of this compound itself involves a condensation reaction where butyric anhydride (B1165640) reacts with trifluoromethyl bromide in the presence of zinc, although this proceeds with a modest yield of 20%. The general principle of nucleophilic addition to the carbonyl is also seen in Barbier-type reactions, where trifluoromethyl groups are added to various carbonyl compounds. While these reactions can be challenging with simple ketones, the inherent activation of the carbonyl in this compound makes it a receptive substrate.

Condensation reactions with primary amines are a hallmark of ketone chemistry, leading to the formation of Schiff bases (imines). This reaction is particularly relevant for this compound and its derivatives, serving as a pathway to complex ligands. deepdyve.comchemsociety.org.ng For instance, N-(2-vinyloxyethyl)ethane-1,2-diamine readily condenses with various ketones to yield the corresponding Schiff bases. deepdyve.com Furthermore, derivatives like 1,1,1-trifluoropentan-2,4-dione undergo cyclocondensation reactions with reagents such as 2,6-diaminopyridine (B39239) to form complex heterocyclic structures like naphthyridines. researchgate.net

Carbon-Hydrogen Functionalization Reactions Involving this compound as a Substrate

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that involves the direct conversion of a C-H bond into a new C-C, C-N, or C-O bond, avoiding the need for pre-functionalized starting materials. rsc.org this compound has been utilized as a substrate in such reactions, specifically in copper-catalyzed annulations.

In a study focused on the synthesis of 3-trifluoromethylated 3-hydroxy-cyclohexan-1-ones, this compound was employed in a diastereoselective [4 + 2] annulation reaction with α,β-unsaturated ketoxime acetates. rsc.orgnih.gov The reaction is significant as it targets the functionalization of a less acidic C(sp³)–H bond through an internal oxidative process. rsc.org The proposed mechanism involves the formation of an organocopper(III) intermediate, followed by an intramolecular aldol (B89426) reaction and subsequent hydrolysis. nih.gov However, under the optimized reaction conditions, the use of this compound as the trifluoromethyl ketone source resulted in low yields of the desired product. rsc.orgnih.gov

| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield with this compound | Reference |

| [4+2] Annulation | CuCl (10 mol%) | CsOPiv (1 equiv.) | CH₃CN | 80 °C | <10% | rsc.org, nih.gov |

Intramolecular Cyclizations and Rearrangements of 5-Aryl-1,1,1-Trifluoropentan-2-ones

Derivatives of this compound, particularly those bearing an aryl group at the 5-position, are valuable precursors for the synthesis of complex cyclic molecules containing a trifluoromethyl group. These substrates can undergo intramolecular cyclization reactions, such as the Friedel-Crafts alkylation, to form fused ring systems.

Research has shown that 5-aryl-1,1,1-trifluoropentan-2-ones can be cyclized to prepare (trifluoromethyl)dihydronaphthalenes and (trifluoromethyl)tetrahydronaphthalenes. acs.org This transformation proceeds via an intramolecular Friedel-Crafts alkylation mechanism. acs.org A related reaction involves the corresponding alcohol derivatives, 5-aryl-1,1,1-trifluoropentan-2-ols, which can be converted to 1-(trifluoromethyl)tetralins through trifluoroacetolysis, a process that proceeds via α-trifluoromethyl-destabilized cationic intermediates. acs.org

Furthermore, substituted derivatives such as (S)-(−)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones can be acylated and subsequently cyclized. deepdyve.com These compounds undergo intramolecular cyclization, with the elimination of triphenylphosphine (B44618) oxide, to yield seven-membered heterocyclic rings, specifically (7S)-(−)-7-aryl-5-methyl-7-trifluoromethyl-1,3,6,7-tetrahydro-2H-1,4-diazepin-2-ones. deepdyve.com This reaction can be induced either thermally by boiling in toluene (B28343) or through base catalysis. deepdyve.com

| Substrate | Reaction Type | Key Reagents/Conditions | Product | Reference |

| 5-Aryl-1,1,1-trifluoropentan-2-ones | Intramolecular Friedel-Crafts Alkylation | Lewis/Protic Acid | (Trifluoromethyl)dihydronaphthalenes | acs.org |

| 5-Aryl-1,1,1-trifluoropentan-2-ols | Trifluoroacetolysis / Cyclization | CF₃COOH | 1-(Trifluoromethyl)tetralins | acs.org |

| (S)-(−)-4-amino-4-aryl-5,5,5-trifluoropentan-2-one derivatives | Intramolecular Cyclization | Toluene (heat) or NaOH/MeOH | (7S)-(−)-7-Aryl-5-methyl-7-trifluoromethyl-1,4-diazepin-2-ones | deepdyve.com |

Formation of Schiff Base Ligands from this compound

Schiff bases are a class of compounds containing a carbon-nitrogen double bond (imine), typically formed through the condensation of a primary amine with an aldehyde or ketone. chemsociety.org.ngnih.gov These compounds are exceptionally important as ligands in coordination chemistry because the imine nitrogen atom provides a site for coordination with metal ions. chemsociety.org.ng

The reaction to form a Schiff base from this compound involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by dehydration to form the imine. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, likely facilitating this condensation reaction.

By using diamines or other polyfunctional amines, complex polydentate Schiff base ligands can be synthesized. These are often referred to as "compartmental ligands" because they can create distinct coordination environments capable of binding one or more metal ions. rsc.org For example, Schiff bases derived from the reaction of α,ω-diamines with related β-diketones like 1-(pyrrol-2-yl)butane-1,3-dione or various 1,3,5-triketones form acyclic ligands with dissimilar donor sets (e.g., N₂O₂ and O₂O₂ sites), which can be used to construct mononuclear or binuclear metal complexes. rsc.org The synthesis of Schiff base ligands from this compound provides a route to novel fluorinated ligands for the development of coordination complexes with unique electronic and catalytic properties.

Redox Properties and Electrochemical Behavior of Derived Coordination Complexes

The incorporation of trifluoromethyl groups into ligands can significantly influence the electronic properties of the resulting metal complexes. This is particularly evident in their redox behavior. Coordination complexes derived from Schiff bases or related enaminone ligands of this compound derivatives exhibit interesting electrochemical properties.

A study on trifluoromethylated enaminones, which are structurally similar to Schiff bases and can be considered a tautomeric form, explored their coordination chemistry with copper(II). researchgate.net These ligands were found to be "non-innocent," meaning they can actively participate in the redox processes of the complex rather than acting as simple spectator ligands. researchgate.net

The electrochemical properties of three such trifluoromethylated enaminone ligands (L1H, L2H, L3H) and their copper(II) complexes were investigated. researchgate.net The ligands themselves can be electrochemically active, with clear oxidation steps observed for L2H and L3H. researchgate.net Upon coordination to a Cu(II) center, the redox properties are modified. The cyclic voltammogram of a dinuclear complex, [Cu₂(L2)₂], showed a more complicated redox process compared to the free ligand, indicative of the electronic communication between the metal centers mediated by the ligand framework. researchgate.net These findings highlight how the trifluoromethyl group influences the ligand's electronic structure, which in turn affects the redox potentials and electrochemical behavior of its metal complexes. researchgate.net

| Compound | Epc (V vs SCE) | Process | Reference |

| L1H | -2.00 | Reduction | researchgate.net |

| L2H | -2.10 | Reduction | researchgate.net |

| L3H | -2.03 | Reduction | researchgate.net |

| [Cu(L1)₂] | -1.70 | Reduction | researchgate.net |

Epc = Cathodic peak potential. Measured in dimethylformamide with 0.1 M n-Bu₄NPF₆ as supporting electrolyte.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated ketones like 1,1,1-trifluoropentan-2-one. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map of the molecule can be assembled.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl (CH₃) and two methylene (B1212753) (CH₂) groups of the propyl chain. The chemical shift and multiplicity of these signals are dictated by their proximity to the electron-withdrawing carbonyl and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon, the carbons of the propyl chain, and the carbon of the trifluoromethyl group. The latter is readily identified by its characteristic coupling to the attached fluorine atoms (a quartet). rsc.orgrsc.org In related trifluoromethyl ketones, the carbonyl carbon signal appears around 180-198 ppm, while the CF₃ carbon signal is observed as a quartet with a large coupling constant (¹JCF) in the range of 270-292 Hz. rsc.orgrsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly informative. For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal (a singlet), as there are no neighboring protons close enough to cause significant coupling. The chemical shift of this signal is a key identifier. In similar structures, such as 3,3,3-trifluoro-1-phenylpropan-1-one, the ¹⁹F NMR signal for the CF₃ group appears at approximately -62.0 ppm. rsc.org

Detailed NMR data for derivatives of trifluoromethyl ketones are widely reported, confirming their structures after synthesis. rsc.orgrsc.orgrsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents predicted data based on established principles and data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | Terminal methyl group. |

| -CH₂-CH₂-CH₃ | ~1.7 | Sextet (m) | Methylene group adjacent to methyl. | |

| -CO-CH₂- | ~2.8 | Triplet (t) | Methylene group adjacent to carbonyl. | |

| ¹³C | -CH₃ | ~13 | Singlet | Terminal methyl carbon. |

| -CH₂-CH₃ | ~17 | Singlet | Methylene carbon. | |

| -CO-CH₂- | ~45 | Singlet | Methylene carbon alpha to carbonyl. | |

| C F₃ | ~116 | Quartet (q) | Carbon coupled to three fluorine atoms (¹JCF ≈ 290 Hz). rsc.org | |

| -C =O | ~195 | Quartet (q) | Carbonyl carbon showing smaller coupling to the CF₃ group (²JCF ≈ 35 Hz). rsc.org |

| ¹⁹F | -CF₃ | ~-70 to -80 | Singlet | Trifluoromethyl group. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₇F₃O), the theoretical monoisotopic mass is 140.0449 Da. uni.lu HRMS analysis can verify this mass to within a few parts per million, which is essential for confirming the identity of a synthesized compound. rsc.orgrsc.org

Beyond precise mass, mass spectrometry provides structural information through analysis of fragmentation patterns. libretexts.org When subjected to ionization (e.g., electron ionization), the molecular ion of this compound is formed, which can then break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the original structure. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org

For this compound, two primary alpha-cleavage pathways are possible:

Loss of the propyl radical (•CH₂CH₂CH₃), resulting in the [CF₃CO]⁺ ion.

Loss of the trifluoromethyl radical (•CF₃), resulting in the [CH₃CH₂CH₂CO]⁺ ion.

The relative abundance of these and other fragment ions in the mass spectrum creates a unique fingerprint for the compound.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₅H₇F₃O]⁺ | 140.0449 | Molecular Ion. uni.lu |

| [M - C₃H₇]⁺ | [C₂F₃O]⁺ | 96.9952 | Fragment from alpha-cleavage (loss of propyl radical). |

| [M - CF₃]⁺ | [C₄H₇O]⁺ | 71.0497 | Fragment from alpha-cleavage (loss of trifluoromethyl radical). |

| [M+H]⁺ | [C₅H₈F₃O]⁺ | 141.0522 | Protonated molecule (common in ESI, APCI). uni.lu |

Chromatographic Separation and Purity Analysis Techniques (e.g., HPLC, Flash Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are fundamental to the purification and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used primarily to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. rsc.orgrsc.org A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) moves up the plate by capillary action, separating the mixture's components.

Flash Column Chromatography: This is a preparative technique used to purify larger quantities of a compound from a reaction mixture. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is pushed through the column under pressure. rsc.org This allows for efficient separation and isolation of the desired product. It is a standard purification method used in the synthesis of trifluoromethyl ketones and their derivatives. rsc.orgrsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds. It employs high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. For derivatives of this compound, particularly chiral ones, HPLC with chiral stationary phases is used to separate enantiomers and determine enantiomeric excess (ee). rsc.orgrsc.org Subambient HPLC can also be utilized for the separation of thermally labile compounds. researchgate.net

Table 3: Application of Chromatographic Techniques

| Technique | Primary Application | Typical Stationary Phase | Example Eluent/Mobile Phase |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check. rsc.org | Silica Gel 60 F-254. rsc.org | Petroleum Ether / Ethyl Acetate mixtures. rsc.org |

| Flash Column Chromatography | Preparative purification of synthesized compounds. rsc.org | Silica Gel (40-63 µm). rsc.org | Hexanes / Ethyl Acetate gradients. rsc.org |

X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives

While this compound is a liquid under standard conditions, many of its derivatives can be synthesized as stable, crystalline solids. For these compounds, single-crystal X-ray crystallography provides the most definitive structural information available. This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. The data allows for the calculation of the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry.

The structural confirmation of complex molecules, such as heterocyclic scaffolds derived from fluorinated precursors, is often accomplished using this method. core.ac.uk For instance, X-ray diffraction analysis has been used to determine the distorted octahedral and square pyramidal geometries of chromium(III) and copper(II) complexes derived from related ligands. researchgate.net Similarly, the solid-state structure of magnesium(II) ketoiminate complexes has been elucidated, confirming the coordination environment of the metal ion. rsc.org This level of detail is crucial for understanding structure-activity relationships and reaction mechanisms.

Computational and Theoretical Investigations of 1,1,1 Trifluoropentan 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 1,1,1-Trifluoropentan-2-one

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to derivatives of this compound, particularly in the context of the Schiff base ligands they form and the resulting metal complexes. These studies help to elucidate the molecule's geometric and electronic properties.

DFT calculations, such as those using the B3LYP functional, have been employed to optimize the molecular geometry of complexes derived from Schiff bases of this compound. researchgate.net Such studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding steric and electronic effects within the molecule.

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack and providing a visual representation of the molecule's reactivity.

| Computational Parameter | Significance in Analysis |

|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure; essential for understanding steric hindrance and conformational preferences. |

| HOMO Energy | Indicates the energy of the outermost electrons; higher energy suggests greater electron-donating ability (nucleophilicity). |

| LUMO Energy | Indicates the energy of the lowest-energy unoccupied orbital; lower energy suggests greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Represents the energy required for electronic excitation; a smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. |

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction, allowing for the prediction of viable reaction pathways and the characterization of transient structures like transition states. While specific computational studies on the reaction pathways of this compound itself are not extensively detailed in the literature, the principles are well-established from studies on related ketones and their derivatives.

One of the key transformations of this compound is its condensation with amines to form Schiff bases, such as (E)-4-(2-(dimethylamino)ethylimino)-1,1,1-trifluoropentan-2-one. researchgate.net Theoretical modeling of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and the amine) and the product (the Schiff base).

Transition State Searching: Identifying the highest energy point along the lowest energy reaction path—the transition state. Algorithms locate this first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

A high calculated activation energy for a proposed pathway would suggest that the reaction is slow or requires significant energy input (e.g., high temperature), while a low barrier indicates a more favorable reaction. This predictive power is invaluable for understanding why certain reactions are successful while others are not, and for designing more efficient synthetic routes.

Elucidation of Mechanistic Aspects via Computational Modeling

Computational modeling serves to connect structure and reactivity, providing detailed mechanistic insights that are often inaccessible through experimental means alone. For derivatives of this compound, computational studies have been crucial in explaining observed chemical and physical properties.

A notable example is the investigation of a dinuclear copper(II) complex bridged by azide (B81097) ions, where the copper ions are coordinated to a Schiff base ligand derived from this compound. researchgate.net Experimental measurements indicated a ferromagnetic interaction between the two copper centers. DFT calculations were performed on this complex to provide a theoretical interpretation of this magnetic behavior. researchgate.net The modeling helps to understand how the electronic structure of the ligand and the geometry of the coordination sphere facilitate the observed magnetic coupling through the azide bridge.

In such studies, the computational model can:

Confirm the geometry of the complex as determined by X-ray crystallography.

Analyze the spin density distribution across the molecule, showing how the unpaired electrons on the metal centers are delocalized.

Calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of the interaction.

Applications of 1,1,1 Trifluoropentan 2 One in Diverse Chemical Fields

Role as a Building Block in the Synthesis of Complex Fluorinated Organic Compounds

The presence of a trifluoromethyl group makes 1,1,1-trifluoropentan-2-one a valuable synthon for introducing fluorine into more complex organic structures. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it susceptible to a variety of nucleophilic attacks and condensation reactions. core.ac.uk This reactivity has been harnessed to construct a diverse array of fluorinated compounds.

Researchers have utilized this compound in reactions such as aldol (B89426) condensations, Michael additions, and cyclization reactions to create intricate molecular architectures. For instance, it can serve as a key starting material in the synthesis of trifluoromethyl-containing building blocks that are then incorporated into larger molecules. researchgate.net The resulting fluorinated compounds often exhibit altered physicochemical properties, such as increased lipophilicity and metabolic stability, which are highly desirable in medicinal chemistry and materials science. core.ac.uksoton.ac.uk However, in some copper-catalyzed annulation reactions, the use of this compound has resulted in low product yields. nih.gov

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates (e.g., ULK1 Inhibitors incorporating the 1,1,1-trifluoropentan-2-yl moiety)

The 1,1,1-trifluoropentan-2-yl moiety, derived from this compound, is a key structural feature in certain biologically active molecules, including inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1). nih.govgoogle.com ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular recycling process implicated in various diseases, including cancer. nih.govnih.govnih.gov

The development of ULK1 inhibitors is a promising therapeutic strategy, and the incorporation of the 1,1,1-trifluoropentan-2-yl group can enhance the potency and pharmacokinetic properties of these inhibitors. nih.gov For example, the synthesis of certain ULK1/2 inhibitors involves the use of intermediates that contain this specific fluorinated scaffold. nih.govgoogle.com The trifluoromethyl group in this moiety can contribute to improved binding affinity with the target protein and increased metabolic stability. core.ac.uk The development of potent and selective ULK1/2 inhibitors is an active area of research, with some compounds having entered clinical trials. nih.govgoogle.comarcusbio.com

Table 1: Examples of ULK1 Inhibitors and Related Compounds

| Compound Name | Role of this compound | Therapeutic Target | Reference |

|---|---|---|---|

| SBP-7455 | The 1,1,1-trifluoropentan-2-yl moiety is a key structural component. | ULK1/2 | nih.gov |

| MRT68921 | A potent specific inhibitor of ULK1 complex kinases. | ULK1/2 | nih.gov |

| APG-115 | MDM2 inhibitor used in combination studies with ULK1 inhibitors. | MDM2 | nih.gov |

Utility in the Synthesis of Nitrogenous Heterocyclic Systems (e.g., quinoxalinones, naphthyridines from related trifluoroalkenones)

This compound serves as a precursor for the synthesis of trifluoromethylated enaminones, which are versatile intermediates for constructing various nitrogenous heterocyclic systems. researchgate.net These systems, including quinoxalinones and naphthyridines, are prevalent in many biologically active compounds and functional materials. organic-chemistry.orgnih.govmdpi.comsioc-journal.cnderpharmachemica.comnih.govresearchgate.net

The synthesis of these heterocycles often involves the reaction of a trifluoroalkenone, derived from this compound, with appropriate dinucleophiles. For example, the reaction of a trifluoromethylated enaminone with a substituted o-phenylenediamine (B120857) can lead to the formation of a quinoxalinone ring system. ualberta.ca Similarly, various synthetic strategies for naphthyridine derivatives can utilize precursors that are accessible from trifluoromethylated ketones. nih.govmdpi.comderpharmachemica.comnih.gov The incorporation of the trifluoromethyl group can significantly impact the biological activity and physical properties of the resulting heterocyclic compounds. core.ac.uk

Table 2: Heterocyclic Systems Synthesized from Trifluoroalkenone Precursors

| Heterocyclic System | Synthetic Precursor | General Application | References |

|---|---|---|---|

| Quinoxalinones | Trifluoromethylated enaminones | Biologically active compounds, functional materials | organic-chemistry.orgsioc-journal.cnualberta.cafrontiersin.org |

Ligand Precursor in Coordination Chemistry and Metal Complex Formation

The carbonyl and trifluoromethyl groups of this compound and its derivatives, particularly β-diketonates and enaminones, make them effective ligands for coordinating with metal ions. researchgate.netacs.orgresearchgate.net The resulting metal complexes have applications in catalysis and materials science.

For instance, trifluoromethylated β-diketonate ligands derived from this compound have been used to synthesize tin(IV) complexes. acs.org These complexes can serve as precursors for conductive fluorine-doped tin dioxide materials. The thermal decomposition of these complexes yields nanocrystalline materials with desirable electronic properties. acs.org Furthermore, trifluoromethylated enaminones have been explored for their coordination chemistry with copper(II), leading to the formation of new mono- and dinuclear complexes with interesting redox properties. researchgate.net The ability to form stable complexes with various metals opens up possibilities for designing novel catalysts and functional materials.

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block for the development of advanced functional materials. smolecule.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and specific optical or electronic properties.

One area of application is in the synthesis of fluorinated polymers and materials. The introduction of the this compound scaffold can modify the bulk properties of polymers, leading to materials with tailored characteristics. For example, fluorinated side chains can influence the surface properties of a material, making it more hydrophobic or oleophobic. Additionally, as mentioned previously, tin(IV) complexes of a derivative of this compound have been utilized to create conductive F-doped tin dioxide materials through a sol-gel process. acs.org This highlights the potential of using this compound to create materials with specific electronic functionalities.

Future Perspectives and Emerging Research Avenues for 1,1,1 Trifluoropentan 2 One Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 1,1,1-Trifluoropentan-2-one and its derivatives is no exception. Current research is geared towards developing more environmentally benign and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the adoption of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. For instance, the development of catalytic trifluoromethylation reactions using less toxic and more readily available trifluoromethyl sources is a key area of investigation. Furthermore, the use of alternative reaction media, such as water or supercritical fluids, is being explored to replace traditional volatile organic solvents.

In the realm of derivatization, enzymatic and whole-cell biocatalysis offer a green alternative for creating chiral derivatives of this compound. Microbial reduction, for example, can lead to the synthesis of optically pure 1,1,1-trifluoro-2-pentanol (B6302476), a valuable chiral building block. researchgate.net The development of robust and highly selective enzymes for these transformations is a significant future research direction.

| Green Chemistry Approach | Description | Potential Benefits |

| Catalytic Trifluoromethylation | Utilization of catalytic amounts of reagents to introduce the -CF3 group. | Reduced waste, lower toxicity, increased atom economy. |

| Alternative Reaction Media | Employing solvents like water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved safety. |

| Biocatalysis | Use of enzymes or whole microorganisms for synthesis and derivatization. | High selectivity, mild reaction conditions, use of renewable resources. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced safety, better process control, easier scalability. |

Exploration of Novel Asymmetric Catalysis in this compound Reactions

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. The development of novel asymmetric catalytic systems for reactions involving this compound is a burgeoning field of research. The high electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.

Recent advancements have focused on the use of chiral organocatalysts and transition metal complexes to achieve high enantioselectivity in reactions such as aldol (B89426), Mannich, and Michael additions. For example, proline-catalyzed direct asymmetric Mannich reactions of trifluoromethyl ketimines with acetone (B3395972) have shown promise in producing chiral β-trifluoromethyl-β-aminoketones with high enantiomeric excesses. researchgate.net While not specific to this compound, these methodologies can be adapted.

Future research will likely focus on the design of new chiral ligands and catalysts that are tailored for the specific steric and electronic properties of this compound. The goal is to develop highly efficient and selective catalytic systems that can be applied to a broader range of transformations, leading to a diverse library of chiral trifluoromethylated compounds. A palladium-catalyzed asymmetric allylation has been developed for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones, highlighting a strategy to overcome challenges like detrifluoroacetylation. nih.gov

Targeted Drug Design and Discovery Utilizing this compound Scaffolds

The trifluoromethyl ketone moiety is a well-established pharmacophore in medicinal chemistry, primarily due to its ability to act as a potent and reversible inhibitor of various enzymes, particularly serine and cysteine proteases. mdpi.com The electrophilic carbonyl carbon of the TFMK group can form a stable, yet reversible, tetrahedral hemiacetal or hemiketal adduct with the hydroxyl or thiol group of the enzyme's active site, effectively blocking its catalytic activity.

This compound serves as a valuable building block for the construction of more complex drug candidates. Its relatively simple structure allows for facile derivatization, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group often enhances metabolic stability and membrane permeability of drug molecules.

Future research in this area will focus on the rational design of novel inhibitors based on the this compound scaffold for a variety of therapeutic targets. This includes enzymes implicated in diseases such as cancer, viral infections, and neurodegenerative disorders. The integration of computational modeling and high-throughput screening will be crucial in identifying and optimizing lead compounds. For instance, derivatives of this compound, such as N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride, are being explored in drug design due to the enhanced binding affinity conferred by the trifluoromethyl group. smolecule.com

| Therapeutic Target Class | Role of Trifluoromethyl Ketone | Example of Research Focus |

| Proteases (Serine, Cysteine) | Reversible covalent inhibition via hemiacetal/hemiketal formation. | Development of antiviral and anticancer agents. |

| Esterases | Inhibition of carboxylesterases involved in drug metabolism. | Modulation of drug pharmacokinetics. |

| Other Enzymes | Exploration as inhibitors for a wider range of enzyme classes. | Discovery of novel therapeutic agents for various diseases. |

Advancements in Computational Prediction of Reactivity and Selectivity for Fluorinated Ketones

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, reactivity, and selectivity. For fluorinated ketones like this compound, computational methods are particularly valuable for understanding the profound electronic effects of the trifluoromethyl group.

Density Functional Theory (DFT) calculations are widely used to model the electronic structure, reaction pathways, and transition states of reactions involving fluorinated ketones. rsc.org These calculations can help in rationalizing experimentally observed outcomes and in predicting the feasibility and selectivity of new reactions. For example, computational studies can predict the relative stability of keto and hydrate (B1144303) forms of fluorinated ketones, which is crucial for understanding their reactivity. nih.gov

Future advancements in this field will likely involve the development of more accurate and efficient computational models that can handle larger and more complex systems. The integration of machine learning and artificial intelligence with quantum mechanical calculations holds the promise of accelerating the discovery of new reactions and catalysts for fluorinated compounds. These in silico approaches will play a pivotal role in guiding experimental efforts, thereby saving time and resources. Computational protocols are being developed to predict the atmospheric degradation of fluorinated compounds, which is crucial for assessing their environmental impact. uc.pt

Uncovering New Applications in Interdisciplinary Research Domains

The unique properties of this compound and its derivatives are paving the way for their application in a variety of interdisciplinary research areas beyond traditional organic synthesis and medicinal chemistry.

One emerging application is in the field of materials science. The incorporation of trifluoromethyl groups into polymers and other materials can significantly alter their properties, such as thermal stability, hydrophobicity, and optical characteristics. This compound can serve as a versatile building block for the synthesis of novel fluorinated monomers and polymers with tailored functionalities.

Another area of interest is in chemical biology, where fluorinated ketones can be used as chemical probes to study biological processes. The ¹⁹F nucleus provides a sensitive and background-free signal for NMR spectroscopy, allowing for the in-situ monitoring of interactions between a fluorinated molecule and its biological target. bohrium.com This opens up new possibilities for studying enzyme mechanisms and for the development of diagnostic tools.

Furthermore, the reactivity of fluorinated ketones is being harnessed in novel chemical transformations. For example, they have been used as trapping reagents for highly reactive intermediates like singlet nucleophilic carbenes, leading to the efficient synthesis of complex fluorinated molecules. acs.org Some fluorinated ketones have also been investigated for their potential use in fire extinguishing compositions. google.com

The continued exploration of the fundamental chemistry of this compound will undoubtedly lead to the discovery of even more innovative applications in diverse and exciting fields of science and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 1,1,1-Trifluoropentan-2-one?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of ketones or oxidative fluorination of precursors. Characterization requires a combination of spectroscopic methods:

- NMR : Use and NMR to confirm trifluoromethyl group position and ketone functionality .

- GC-MS : Validate purity and molecular weight (154.09 g/mol) using fragmentation patterns .

- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and CF bonds (~1100–1200 cm) .

- Experimental Design Tip : Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities in spectral assignments.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Compare solubility, boiling point, and reactivity using controlled experiments:

- Solubility Tests : Measure in polar (water, ethanol) vs. non-polar solvents (hexane) to assess lipophilicity .

- Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures, noting the CF group’s electron-withdrawing effects .

- Reactivity Studies : Test nucleophilic addition reactions (e.g., Grignard) to quantify reduced ketone electrophilicity due to fluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR shifts) through:

- Triangulation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to identify conformational flexibility or solvent effects .

- Isotopic Labeling : Use deuterated solvents or -labeled ketones to isolate environmental influences on spectral outputs .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from significant spectral variations .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in indoor air-surface interactions?

- Methodological Answer : Design microcosm experiments to simulate indoor environments:

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or AFM to measure adsorption kinetics on materials like glass, polymers, or dust .

- Oxidative Degradation : Expose the compound to OH radicals (via UV/HO systems) and track byproducts via LC-HRMS to assess persistence and transformation pathways .

- Data Integration : Combine kinetic data with computational models (e.g., QSPR) to predict long-term environmental behavior .

Q. How can researchers mechanistically differentiate between CF-mediated electronic effects and steric effects in catalytic reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using CF vs. CD analogs to isolate electronic contributions .

- Steric Mapping : Use X-ray crystallography or molecular docking to quantify steric bulk via Tolman cone angles or buried volume calculations .

- Computational Modeling : Perform DFT calculations to deconvolute electronic (Hammett σ) and steric (Charton parameters) influences on transition states .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., market reports) to ensure data reliability .

- Data Reproducibility : Document reaction conditions (e.g., temperature, solvent purity) meticulously, as fluorinated compounds are sensitive to trace moisture .

- Ethical Compliance : Obtain institutional approval for handling fluorinated waste, given potential environmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.